Beclometasone dipropionate
Description
Properties
IUPAC Name |
[2-(9-chloro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H37ClO7/c1-6-23(33)35-15-22(32)28(36-24(34)7-2)16(3)12-20-19-9-8-17-13-18(30)10-11-25(17,4)27(19,29)21(31)14-26(20,28)5/h10-11,13,16,19-21,31H,6-9,12,14-15H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUVIULQEHSCUHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)Cl)O)C)C)OC(=O)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H37ClO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40859913 | |
| Record name | 9-Chloro-11-hydroxy-16-methyl-3,20-dioxopregna-1,4-diene-17,21-diyl dipropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40859913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
521.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5534-09-8 | |
| Record name | BECLOMETHASONE DIPROPIONATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755901 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Preparation Methods
Reaction Mechanism and Stepwise Synthesis
The process begins with compound DB11, which undergoes macrocyclization in the presence of triethyl orthopropionate and p-toluenesulfonic acid (PTSA) in tetrahydrofuran (THF) at 20–25°C. This step forms a macrocyclic intermediate (Formula I), which is subsequently treated with an aluminum trichloride (AlCl₃) aqueous solution to induce ring-opening, yielding Formula II.
Acylation and Propionylation
In the critical acylation phase, DMAP (4-dimethylaminopyridine) catalyzes the reaction between Formula II and propionic anhydride in dichloromethane (DCM), producing Formula III. Temperature control (–5°C to 5°C) during hydrochloric acid (HCl)-mediated ring-opening ensures minimal impurity formation.
Purification and Recrystallization
Crude BDP is refined via ethyl acetate recrystallization , achieving 99.65% HPLC purity with activated carbon treatment at 60–65°C. This step reduces the maximum single impurity to 0.09%, meeting pharmaceutical standards.
Solvent Systems
Catalytic Efficiency
Temperature and Time Parameters
| Step | Temperature Range | Optimal Temperature | Time |
|---|---|---|---|
| Macrocyclization | 0–25°C | 20–25°C | 2–3 hours |
| Ring-opening | 25–30°C | 25°C | >10 hours |
| Acylation | 0–45°C | 20°C | 3–4 hours |
| HCl ring-opening | –10–10°C | –5°C | 5–6 hours |
Example 1: THF-Based Synthesis
Example 2: DMF Solvent System
Hydrolysis of Beclometasone 11,17,21-Tripropionate
CN104558083A discloses an alternative method starting from beclometasone 11,17,21-tripropionate, utilizing aqueous gluconic acid for selective hydrolysis.
Reaction Pathway
The tripropionate intermediate undergoes pH-controlled hydrolysis in dichloromethane (DCM) with pyridine and DMAP as catalysts. Propionyl chloride introduces propionate groups at positions 17 and 21, while gluconic acid selectively removes the 11-position propionate.
Hydrolysis Conditions
Yield and Purity Data
| Parameter | Value |
|---|---|
| Initial molar yield | 0.91mmol (98%) |
| Post-recrystallization | 0.85mmol (99.5%) |
| Solvent system | Methanol/DCM |
Advantages and Limitations
Comparative Analysis of BDP Synthesis Methods
Yield and Efficiency
Environmental and Economic Considerations
Chemical Reactions Analysis
Key Reaction Steps:
-
Macrocyclic and Ring-Opening Reactions :
DB-11 reacts with triethyl orthopropionate in tetrahydrofuran (THF) under acidic conditions (p-toluenesulfonic acid) to form a macrocyclic intermediate. Subsequent ring-opening with aluminum trichloride yields a diol intermediate . -
Propionylation :
The diol undergoes selective acylation at the C17 and C21 hydroxyl groups using propionic anhydride or propionyl chloride in dichloromethane, catalyzed by DMAP (4-dimethylaminopyridine). This step achieves >98% purity with a yield of 121% (HPLC) . -
Recrystallization :
Crude BDP is purified via recrystallization in ethyl acetate, achieving a final HPLC content of 98.65% and maximum single impurity of 0.28% .
Metabolic Reactions
BDP undergoes rapid hydrolysis and cytochrome P450-mediated transformations to form active and inactive metabolites:
Hydrolysis Pathways:
-
Esterase-Mediated Hydrolysis :
BDP is hydrolyzed by esterases in the lung and liver into beclomethasone-17-monopropionate (17-BMP) (major active metabolite) and beclomethasone-21-monopropionate (21-BMP) . Further hydrolysis yields beclomethasone (BOH) . -
CYP3A4/5 Oxidation :
CYP3A enzymes hydroxylate BDP at the 6β-position, forming 6β-OH-BDP , which is subsequently hydrolyzed to 6β-OH-17-BMP .
Table 2: Metabolic Pathways and Pharmacokinetics
| Metabolite | Enzyme Involvement | Half-Life (t₁/₂) | Protein Binding | Source |
|---|---|---|---|---|
| 17-BMP | Esterases, CYP3A4/5 | 2.7 h | 94–96% | |
| 21-BMP | Esterases | – | – | |
| BOH | Esterases | Transient | – | |
| 6β-OH-BDP | CYP3A4/5 | – | – |
CYP3A Catalysis:
-
Substrate Specificity : CYP3A4 and CYP3A5 metabolize BDP with similar efficiency (t₁/₂ = 55 ± 15 min vs. 43 ± 12 min) .
-
Inhibition Studies : Co-administration of esterase inhibitors (e.g., paraoxon) reduces hydrolysis, shifting metabolism toward CYP3A-mediated oxidation .
Bioavailability Data:
-
Absolute Bioavailability :
Stability and Degradation
BDP is sensitive to:
Scientific Research Applications
Asthma Management
BDP is primarily utilized in the management of asthma. It is available in inhalation forms, which allow for direct delivery to the lungs, minimizing systemic side effects. Clinical studies have demonstrated that BDP effectively improves lung function and reduces asthma symptoms.
- Efficacy Studies : A Phase II study indicated that BDP dosages of 200 µg twice daily provided optimal efficacy and safety for patients with poorly controlled asthma on low/medium-dose inhaled corticosteroids (ICS) . Another study highlighted significant improvements in lung function and reduced asthma symptoms with BDP delivered via hydrofluoroalkane breath-actuated inhalers compared to placebo .
Allergic Rhinitis
In allergic rhinitis, BDP is administered intranasally to alleviate symptoms such as nasal congestion and inflammation. Its anti-inflammatory effects help reduce mucosal swelling and hyperreactivity.
Ulcerative Colitis
Oral formulations of BDP have been explored for treating mild to moderately active ulcerative colitis. A retrospective multicenter study involving 434 patients revealed that BDP achieved remission in 44.4% of cases, with a favorable safety profile . The mean partial Mayo Clinic score significantly decreased post-treatment, indicating effective symptom management.
Safety Profile
While BDP is effective, it is essential to monitor potential side effects, especially with long-term use. Common adverse effects include oral candidiasis and respiratory infections . Studies have shown that high doses may disrupt the hypothalamic-pituitary-adrenal (HPA) axis; however, when used appropriately, the systemic effects are minimal compared to other corticosteroids .
Case Study 1: Asthma Management
A notable case involved a 78-year-old woman with uncontrolled asthma who was treated with a single inhaler containing BDP/formoterol fumarate. Following the treatment shift to a triple therapy including glycopyrronium, significant improvements were observed in diaphragmatic function and overall asthma control . The patient's ACQ-5 score improved markedly, demonstrating the efficacy of BDP in severe cases.
Case Study 2: Ulcerative Colitis Treatment
In another case involving patients with active ulcerative colitis treated with oral BDP, the results indicated that prolonged treatment (over four weeks) led to higher remission rates, particularly in those with mild to moderate disease . This underscores the importance of treatment duration in achieving clinical outcomes.
Comparative Efficacy
| Application | Formulation Type | Efficacy Rate | Common Side Effects |
|---|---|---|---|
| Asthma | Inhalation (MDI/Breath-actuated) | Significant improvement in lung function | Oral candidiasis, respiratory infections |
| Allergic Rhinitis | Intranasal | Effective symptom relief | Nasal irritation |
| Ulcerative Colitis | Oral | Remission in ~44% | Mild gastrointestinal upset |
Mechanism of Action
Beclomethasone dipropionate exerts its effects by binding to glucocorticoid receptors in the cytoplasm. Upon binding, the receptor-steroid complex translocates to the nucleus, where it binds to specific DNA sequences, leading to altered gene expression. This results in the inhibition of pro-inflammatory cytokine production and suppression of inflammatory responses .
Comparison with Similar Compounds
Table 2. Clinical Outcomes in COPD: Triple vs. Dual Therapy
| Outcome | BDP/FF/G | BDP/FF |
|---|---|---|
| Inspiratory Capacity | +12%* | +5% |
| Exercise Duration | +20%* | +8% |
| Exacerbation Rate | -30%* | -15% |
Biological Activity
Beclometasone dipropionate (BDP) is a potent corticosteroid widely used for its anti-inflammatory properties in the treatment of various respiratory and allergic conditions. This article provides a comprehensive overview of its biological activity, pharmacokinetics, and clinical applications, supported by data tables and relevant research findings.
Overview of Beclometasone Dipropionate
Beclometasone dipropionate is primarily utilized in inhalation therapy for asthma and allergic rhinitis, as well as in topical formulations for skin disorders. Its mechanism of action involves the reduction of inflammation through the inhibition of inflammatory mediators.
Pharmacokinetics
The pharmacokinetic profile of BDP is characterized by its rapid metabolism and low systemic bioavailability. Key pharmacokinetic parameters are summarized in Table 1.
| Parameter | Value |
|---|---|
| Bioavailability (Inhaled) | 62% (total inhaled bioavailability) |
| First-pass Metabolism | >99% (oral administration) |
| Half-life (Serum) | 1.5 hours (inhaled) |
| Volume of Distribution | 20 L (BDP), 424 L (active metabolite) |
| Protein Binding | 94-96% (beclomethasone-17-monopropionate) |
The majority of BDP administered via inhalation is converted to its active metabolite, beclomethasone-17-monopropionate (17-BMP), which exhibits significantly higher potency in anti-inflammatory activity compared to BDP itself .
BDP exerts its effects by binding to glucocorticoid receptors, leading to the transcriptional regulation of anti-inflammatory genes. This results in decreased synthesis and release of pro-inflammatory cytokines and mediators such as interleukins and leukotrienes. The drug also demonstrates vasoconstrictive properties, which contribute to its efficacy in reducing airway inflammation .
Asthma and Allergic Rhinitis
Clinical studies have shown that BDP effectively improves lung function and reduces symptoms in patients with asthma. A review indicated that BDP significantly decreased airway hyper-reactivity and severity of asthmatic symptoms when administered via metered-dose inhaler (MDI) or nebulization .
Case Studies
- Chronic Obstructive Pulmonary Disease (COPD) : A randomized trial compared BDP with fenspiride in COPD patients over six months, demonstrating that BDP provided significant improvements in lung function parameters such as Forced Vital Capacity (FVC) and Forced Expiratory Volume in 1 second (FEV1) .
- Allergic Rhinitis : In a cohort of patients with seasonal allergic rhinitis, BDP achieved symptom relief in approximately 80% of cases, illustrating its effectiveness in managing upper respiratory allergies .
Systemic Effects and Safety Profile
While BDP is designed for local action with minimal systemic absorption, chronic use can lead to potential side effects such as growth suppression in pediatric populations and disruption of the hypothalamic-pituitary-adrenal (HPA) axis. Studies indicate that the risk of these effects is dose-dependent; lower doses tend to minimize systemic exposure .
Research Findings
Recent studies have explored innovative delivery methods for BDP, such as liposomal formulations aimed at enhancing local delivery while reducing oxidative stress induced by environmental factors like cigarette smoke. These formulations have shown promise in mitigating the adverse effects associated with traditional delivery methods .
Q & A
Basic Research Questions
Q. What are the recommended storage conditions for Beclometasone dipropionate reference standards, and how do they vary between pharmacopeias?
- Methodological Answer: Storage conditions depend on the pharmacopeia specification. The European Pharmacopoeia (EP) reference standard requires storage at 2–8°C , while secondary certified reference materials may permit 2–30°C . Researchers should validate storage stability by cross-referencing batch-specific certificates of analysis (COA) and conducting accelerated degradation studies under controlled humidity. Discrepancies arise from differences in formulation (anhydrous vs. monohydrate) and intended use (e.g., HPLC vs. gas chromatography) .
Q. Which analytical techniques are validated for quantifying Beclometasone dipropionate purity in pharmaceutical formulations?
- Methodological Answer: High-performance liquid chromatography (HPLC) is the gold standard, with EP-compliant methods using C18 columns and UV detection at 240 nm . Gas chromatography with mass spectrometry (GC-MS) is suitable for volatile derivatives, though hydrolysis of the dipropionate ester group requires careful derivatization . System suitability testing with EP-defined impurities (e.g., Impurity F and N) is critical for method validation .
Q. How does solvent selection impact the solubility and stability of Beclometasone dipropionate in experimental preparations?
- Methodological Answer: Solubility varies significantly: 55 mg/mL in DMSO and 18 mg/mL in ethanol . Stability studies recommend using anhydrous solvents to prevent hydrolysis of the propionate esters. For cell-based assays, dilute stock solutions in culture media containing <0.1% DMSO to avoid cytotoxicity. Long-term storage in solvents should be avoided; lyophilized powder is stable at -20°C for three years .
Advanced Research Questions
Q. What experimental strategies can resolve discrepancies between in vitro anti-inflammatory activity and in vivo efficacy of Beclometasone dipropionate?
- Methodological Answer: Discrepancies often stem from bioavailability differences. In vitro studies using 16HBE cells show STAT-1 inhibition at 1–100 nM , while in vivo murine models require higher nebulized doses (150 µg/kg) due to pulmonary clearance mechanisms . To bridge this gap, researchers should:
- Perform pharmacokinetic profiling of active metabolites (e.g., beclometasone-17-monopropionate).
- Use ex vivo lung slice models to quantify tissue retention .
- Compare glucocorticoid receptor (GR) binding affinity across species .
Q. How can researchers optimize nebulized delivery parameters to enhance pulmonary deposition in preclinical asthma models?
- Methodological Answer: Key parameters include particle size (1–5 µm for alveolar deposition) and propellant composition. Studies using hydrofluoroalkane (HFA) propellants show improved lung delivery compared to chlorofluorocarbons (CFCs) . Protocol optimization steps:
- Use laser diffraction to characterize aerosolized particle distribution.
- Employ radiolabeled Beclometasone dipropionate in scintigraphy studies to track deposition .
- Adjust nebulization duration (e.g., 10–15 minutes in BALB/c mice) to balance efficacy and systemic exposure .
Q. What mechanistic approaches differentiate GR-dependent and -independent effects of Beclometasone dipropionate metabolites?
- Methodological Answer:
- GR-Dependent Effects: Use GR knockout models or GR antagonists (e.g., mifepristone) to block transcriptional activity. Measure downstream markers like IL-6 suppression .
- GR-Independent Effects: Assess reactive oxygen species (ROS) modulation in GR-deficient cells. Beclometasone dipropionate reduces ROS in airway epithelial cells via non-genomic pathways .
- Metabolite Profiling: LC-MS/MS quantifies monopropionate and free beclometasone metabolites, correlating their concentrations with anti-inflammatory outcomes .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the systemic toxicity of inhaled Beclometasone dipropionate?
- Methodological Answer: Discrepancies arise from dosage regimens and model specificity. Preclinical data in rats show negligible toxicity at therapeutic doses (≤250 µg/kg) , while high-dose studies (>500 µg/kg) report adrenal suppression. Mitigation strategies:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
